molecular formula C16H17N3OS2 B1221767 N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide

N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide

Cat. No. B1221767
M. Wt: 331.5 g/mol
InChI Key: QSBKHLSLBKPGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide is a member of thioureas.

Scientific Research Applications

1. Anticancer Activity

N-[[2-(1-Pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide and related compounds have shown promise in anticancer research. Compounds with similar structures have been investigated for their in vitro cytotoxicity and shown to inhibit the growth of various cancer cell lines, particularly those with specific structural moieties like thiazolidinone rings or thiosemicarbazide (Atta & Abdel‐Latif, 2021).

2. Polymer Synthesis

Research into polymers has also involved compounds structurally similar to N-[[2-(1-Pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide. Studies have been conducted on the polymerization processes involving similar anilino compounds, which contribute to the development of new materials with potential applications in various industries (Contreras & Jones, 1980).

3. Corrosion Inhibition

In the field of materials science, derivatives of N-[[2-(1-Pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide have been explored as corrosion inhibitors. Research shows that certain compounds in this category can effectively inhibit corrosion on metal surfaces, making them of interest in industrial applications where metal longevity is critical (Daoud et al., 2014).

4. Conducting Polymers

Another area of application is in the synthesis of conducting polymers. Studies have indicated that aniline derivatives, closely related to N-[[2-(1-Pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide, are key in developing conducting polymers with potential applications in electronics and alternative energy sources (Gospodinova & Terlemezyan, 1998).

properties

Product Name

N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide

Molecular Formula

C16H17N3OS2

Molecular Weight

331.5 g/mol

IUPAC Name

N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17N3OS2/c20-15(14-8-5-11-22-14)18-16(21)17-12-6-1-2-7-13(12)19-9-3-4-10-19/h1-2,5-8,11H,3-4,9-10H2,(H2,17,18,20,21)

InChI Key

QSBKHLSLBKPGBU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3

solubility

3.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.